2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine chemical properties
2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine
Executive Summary: This document provides a comprehensive technical overview of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine, a bifunctional molecule incorporating both a secondary amine within a tetrahydropyridine ring and a primary ethylamine side chain. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogs and foundational chemical principles to predict its physicochemical properties, spectroscopic signature, and chemical reactivity. We present detailed, field-proven protocols for its plausible synthesis, purification, and characterization, grounded in established methodologies for similar heterocyclic amines. The tetrahydropyridine moiety is a significant scaffold in many biologically active compounds, making this molecule a person of interest for applications in medicinal chemistry and drug development as a versatile building block or linker.[1] This guide is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this compound's chemical nature.
Molecular Overview and Physicochemical Properties
2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine possesses a unique topology, combining the nucleophilicity of a primary amine with the steric and electronic features of a cyclic tertiary amine. The endocyclic double bond in the tetrahydropyridine ring introduces conformational constraints and a site for further chemical modification.
Chemical Structure and Identifiers
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IUPAC Name: 2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine
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Molecular Formula: C₇H₁₄N₂
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Molecular Weight: 126.20 g/mol
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CAS Number: 14327-36-3 (Note: Data for this specific CAS may be limited; properties are often inferred from related structures).
Predicted Physicochemical and Physical Properties
The following properties are estimated based on computational models and data from analogous structures, such as other short-chain alkylamines and N-substituted tetrahydropyridines.
| Property | Predicted Value | Rationale / Comparative Compound |
| Molecular Weight | 126.20 g/mol | Calculated from the molecular formula C₇H₁₄N₂. |
| logP (Octanol/Water) | 0.70 - 0.90 | Estimated using computational methods; similar to other small polar amines.[2] |
| pKa (Primary Amine) | ~10.5 | Typical for primary alkylamines. |
| pKa (Tertiary Amine) | ~8.5 - 9.5 | Slightly lower than the primary amine due to steric hindrance and electronic effects of the ring. |
| Boiling Point | 180 - 200 °C | Estimated to be higher than simple amines like 1-butanol (116-118 °C) due to increased molecular weight and hydrogen bonding capability.[3] |
| Density | ~0.95 g/mL | Based on structurally similar cyclic amines. |
| Solubility | Soluble in water, ethanol, methanol, DMSO. Sparingly soluble in non-polar solvents. | The presence of two amine groups capable of hydrogen bonding confers high polarity. |
Synthesis and Purification
The synthesis of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine can be logically approached via the nucleophilic substitution of 1,2,3,6-tetrahydropyridine onto a suitable 2-carbon electrophile.
Retrosynthetic Analysis
A logical disconnection breaks the C-N bond between the ethyl chain and the tetrahydropyridine ring, leading to 1,2,3,6-tetrahydropyridine and a 2-aminoethyl synthon.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol: N-Alkylation of 1,2,3,6-Tetrahydropyridine
This protocol utilizes the reaction of 1,2,3,6-tetrahydropyridine with 2-bromoethylamine hydrobromide in the presence of a base to neutralize the hydrobromide salt and the HBr generated during the reaction.
Materials:
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1,2,3,6-Tetrahydropyridine
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2-Bromoethylamine hydrobromide
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Potassium carbonate (K₂CO₃), anhydrous
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Acetonitrile (CH₃CN), anhydrous
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2,3,6-tetrahydropyridine (1.0 eq) and anhydrous acetonitrile.
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Base Addition: Add anhydrous potassium carbonate (2.5 eq). The use of a carbonate base is crucial as it is strong enough to deprotonate the amine starting materials but not so strong as to cause significant side reactions.
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Electrophile Addition: Add 2-bromoethylamine hydrobromide (1.1 eq) to the stirring suspension.
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Reflux: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.
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Workup - Filtration: After cooling to room temperature, filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃).
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Workup - Extraction: Concentrate the filtrate under reduced pressure. Redissolve the resulting residue in dichloromethane and wash with a saturated NaHCO₃ solution (to remove any remaining acidic impurities) followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.
Purification Workflow
Purification is critical to remove unreacted starting materials and any potential di-alkylation byproducts. Fractional distillation under reduced pressure is the preferred method for this class of compounds.
Caption: Post-synthesis purification workflow.
Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known spectral properties of amines and tetrahydropyridines.[4][5]
| Technique | Predicted Spectroscopic Data |
| ¹H NMR | δ (ppm): ~5.7-5.9 (m, 2H, -CH=CH-), ~3.0-3.2 (m, 2H, =CH-CH ₂-N), ~2.6-2.8 (t, 2H, -N-CH ₂-CH₂-NH₂), ~2.5-2.7 (t, 2H, -N-CH₂-CH ₂-NH₂), ~2.2-2.4 (m, 2H, -N-CH ₂-CH=), ~1.5-2.0 (br s, 2H, -NH ₂). The N-H signal of the primary amine is expected to be broad and may exchange with D₂O.[4] |
| ¹³C NMR | δ (ppm): ~125-130 (2C, -C H=C H-), ~55-60 (1C, -N-C H₂-CH₂-NH₂), ~50-55 (2C, =CH-C H₂-N and -N-C H₂-CH=), ~40-45 (1C, -N-CH₂-C H₂-NH₂). Carbons adjacent to nitrogen are deshielded.[4] |
| IR (cm⁻¹) | 3300-3450: Two sharp bands for the primary amine N-H stretch.[4][6] ~3020: C-H stretch for the vinylic protons. ~2940, 2860: Aliphatic C-H stretches. 1640-1660: Weak C=C stretch. 1580-1650: N-H bend (scissoring) for the primary amine.[6] 1020-1250: C-N stretches.[6] |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 126. Key Fragments: An odd-numbered molecular ion indicates the presence of an odd number of nitrogen atoms.[4][5] Expect a prominent fragment from α-cleavage adjacent to the primary amine (loss of CH₂NH₂) and cleavage of the ethyl linker. |
Chemical Reactivity and Mechanistic Insights
The molecule's reactivity is dominated by the two nitrogen centers and the carbon-carbon double bond.
Basicity and Nucleophilicity
Both nitrogen atoms possess lone pairs of electrons, making them basic and nucleophilic.[7]
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Primary Amine: Generally more basic and less sterically hindered, making it the primary site for reactions like acylation or alkylation under controlled conditions.
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Tertiary Amine: Also nucleophilic, but its reactivity is tempered by greater steric bulk. It can be quaternized with reactive alkyl halides.
The dual nucleophilic nature presents a challenge in synthetic applications, as competitive reactions can occur. Over-alkylation is a common side reaction if the compound is used as a nucleophile.[8]
Reactions of the Primary Amine
The primary amine is a versatile handle for derivatization.
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Amide Formation: Reacts readily with acid chlorides or anhydrides to form stable amides.[8]
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Sulfonamide Formation: Reacts with sulfonyl chlorides to produce sulfonamides.[8]
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Imine Formation: Undergoes condensation with aldehydes and ketones to form imines (Schiff bases), a reaction that is typically reversible and acid-catalyzed.[8]
Caption: Key derivatization pathways of the primary amine group.
Reactions of the Tetrahydropyridine Ring
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Hydrogenation: The endocyclic double bond can be reduced using catalytic hydrogenation (e.g., H₂/Pd-C) to yield the corresponding 2-(piperidin-1-yl)ethan-1-amine.
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Electrophilic Addition: The double bond can react with electrophiles such as halogens (e.g., Br₂) or strong acids (e.g., HBr), although protonation of the nitrogen atoms may compete under acidic conditions.
Applications in Research and Drug Development
The 1,2,3,6-tetrahydropyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1]
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Scaffold for Bioactive Molecules: This structure is a key component in compounds targeting the central nervous system. The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin spurred extensive research into the pharmacology of this ring system.[1]
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Building Block for Drug Discovery: 2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine can serve as a versatile building block. The primary amine allows for covalent attachment to a molecule of interest, while the tetrahydropyridine ring provides a defined three-dimensional structure that can interact with biological targets. It has been used in the synthesis of novel inhibitors for targets like the hNav1.7 sodium channel for analgesia.[9]
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Linker Technology: The ethylamine "linker" can be used to tether the tetrahydropyridine moiety to other pharmacophores, enabling the exploration of new chemical space in structure-activity relationship (SAR) studies.
Safety and Handling
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Hazard Class: Expected to be corrosive and an irritant, similar to other alkylamines. May cause skin and eye burns upon direct contact.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
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Storage: Store in a cool, dry place away from strong oxidizing agents and acids. The compound is likely hygroscopic and air-sensitive. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
References
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American Elements. 2-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride. [Link]
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National Center for Biotechnology Information. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine - PubChem. [Link]
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National Center for Biotechnology Information. Synthesis of 1,2,3,6-Tetrahydropyridines via Aminophosphate Enabled Anionic Cascade and Acid Catalyzed Cyclization Approaches - PubMed. [Link]
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Organic Chemistry Portal. 1,2,3,6-Tetrahydropyridine Synthesis. [Link]
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Royal Society of Chemistry. Tetrahydropyridines: a recent update for their multicomponent synthesis. [Link]
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Ottokemi. 1-Butanol, GR 99%. [Link]
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National Center for Biotechnology Information. The discovery of tetrahydropyridine analogs as hNav1.7 selective inhibitors for analgesia. [Link]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
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Chemistry LibreTexts. 20.6: Reactions of Amines. [Link]
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Oregon State University. Spectroscopy of Amines. [Link]
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